molecular formula C3H5P B142838 Phosphine, 1-propynyl- CAS No. 133672-84-1

Phosphine, 1-propynyl-

Cat. No. B142838
M. Wt: 72.05 g/mol
InChI Key: LTSBDKOJZYPQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, 1-propynyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is commonly used as a reducing agent and as a catalyst in various chemical reactions. In

Mechanism Of Action

The mechanism of action of phosphine, 1-propynyl- is not well understood. However, it is believed to act as a reducing agent, donating electrons to other molecules in chemical reactions. It may also act as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to occur.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of phosphine, 1-propynyl-. However, it has been shown to be toxic to cells in vitro, with higher concentrations causing cell death. It is believed that the toxicity of phosphine, 1-propynyl- is due to its ability to disrupt cellular metabolism and cause oxidative stress.

Advantages And Limitations For Lab Experiments

Phosphine, 1-propynyl- has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent and catalyst in various chemical reactions. It is also relatively easy to synthesize using simple methods. However, the toxicity of phosphine, 1-propynyl- can be a limitation in some experiments, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on phosphine, 1-propynyl-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for phosphine, 1-propynyl- in materials science and catalysis. Additionally, further research is needed to understand the mechanism of action and toxicity of phosphine, 1-propynyl- to develop safer and more effective applications in scientific research.
Conclusion
In conclusion, phosphine, 1-propynyl- is a highly reactive compound that has potential applications in scientific research as a reducing agent and catalyst. It can be synthesized using simple methods and has been used in the synthesis of various organic compounds and metal complexes. While there is limited research on its biochemical and physiological effects, it has been shown to be toxic to cells in vitro. Future research should focus on the development of new synthesis methods and applications, as well as understanding the mechanism of action and toxicity of phosphine, 1-propynyl-.

Synthesis Methods

Phosphine, 1-propynyl- can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phosphorus trichloride and sodium borohydride. Another method involves the reaction of propargyl bromide with triphenylphosphine and sodium hydride. These methods have been shown to produce high yields of phosphine, 1-propynyl- with good purity.

Scientific Research Applications

Phosphine, 1-propynyl- has been extensively studied for its potential applications in scientific research. It has been shown to be an effective reducing agent and catalyst in various chemical reactions. It has also been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Additionally, phosphine, 1-propynyl- has been used in the synthesis of metal complexes for use in catalysis and materials science.

properties

CAS RN

133672-84-1

Product Name

Phosphine, 1-propynyl-

Molecular Formula

C3H5P

Molecular Weight

72.05 g/mol

IUPAC Name

prop-1-ynylphosphane

InChI

InChI=1S/C3H5P/c1-2-3-4/h4H2,1H3

InChI Key

LTSBDKOJZYPQGD-UHFFFAOYSA-N

SMILES

CC#CP

Canonical SMILES

CC#CP

Other CAS RN

133672-84-1

synonyms

Phosphine, 1-propynyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.